molecular formula C14H23N3O3 B4651974 3-ETHYL-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4651974
M. Wt: 281.35 g/mol
InChI Key: WJBOFNZNRWDZFE-UHFFFAOYSA-N
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Description

3-ETHYL-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also includes a morpholine moiety, which is a six-membered ring containing both oxygen and nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-halo ketones and amides, under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine group.

    Final Coupling Reaction: The final step involves coupling the oxazole ring with the morpholine moiety through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

3-ETHYL-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione
  • N2-[(4-Methylcyclohexyl)carbonyl]-N-[3-(morpholin-4-ium-4-yl)propyl]-L-valinamide
  • 3-Methoxy-4-(morpholin-4-yl)aniline

Uniqueness

3-ETHYL-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of an oxazole ring and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-3-12-13(11(2)20-16-12)14(18)15-5-4-6-17-7-9-19-10-8-17/h3-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBOFNZNRWDZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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